molecular formula C18H23N5O3S B6425937 N-{[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3,5,6-tetramethylbenzene-1-sulfonamide CAS No. 2034516-94-2

N-{[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3,5,6-tetramethylbenzene-1-sulfonamide

Cat. No.: B6425937
CAS No.: 2034516-94-2
M. Wt: 389.5 g/mol
InChI Key: RIAPIMLUDHGMHB-UHFFFAOYSA-N
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Description

N-{[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3,5,6-tetramethylbenzene-1-sulfonamide is a useful research compound. Its molecular formula is C18H23N5O3S and its molecular weight is 389.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 389.15216079 g/mol and the complexity rating of the compound is 584. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2,3,5,6-tetramethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3S/c1-6-23-10-15(8-19-23)18-21-16(26-22-18)9-20-27(24,25)17-13(4)11(2)7-12(3)14(17)5/h7-8,10,20H,6,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIAPIMLUDHGMHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NOC(=N2)CNS(=O)(=O)C3=C(C(=CC(=C3C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3,5,6-tetramethylbenzene-1-sulfonamide is a novel compound that has garnered attention due to its potential biological activities. This article examines its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

The compound features a complex molecular structure characterized by the following components:

  • Pyrazole ring : A five-membered ring containing two nitrogen atoms.
  • Oxadiazole moiety : A heterocyclic compound that contributes to the biological activity.
  • Sulfonamide group : Known for its antibacterial properties.

Molecular Formula : C15H20N4O2S
Molecular Weight : 320.41 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. The oxadiazole moiety enhances the antibacterial activity against various pathogens. For instance, compounds similar to this compound have shown significant efficacy against Gram-positive and Gram-negative bacteria.

PathogenEC50 (μg/mL)Reference
E. coli12.85
S. aureus7.40
Pseudomonas aeruginosa28.40

Anti-inflammatory Activity

The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines. Studies have shown that pyrazole derivatives can significantly reduce levels of TNF-α and IL-6 in vitro.

CytokineInhibition (%)Concentration (μM)Reference
TNF-α76%10
IL-686%10

Anticancer Activity

Research indicates that pyrazole-based compounds have potential anticancer effects. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth.

Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial efficacy of novel pyrazole derivatives, this compound was tested against Xanthomonas species. The results indicated a significant reduction in bacterial growth compared to standard treatments.

Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory properties of this compound using carrageenan-induced edema in mice. Results demonstrated a marked decrease in swelling and pain response comparable to established anti-inflammatory drugs.

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